molecular formula C4H3ClFN3 B12977427 4-Chloro-6-fluoropyrimidin-2-amine

4-Chloro-6-fluoropyrimidin-2-amine

Cat. No.: B12977427
M. Wt: 147.54 g/mol
InChI Key: BJJDBNYJHDJKML-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClFN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrimidin-2-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-6-fluoropyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antiviral properties, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoropyrimidin-2-amine
  • 2-Amino-4-chloro-5-fluoropyrimidine
  • 5-Fluorouracil

Comparison

4-Chloro-6-fluoropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-Fluorouracil, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

4-chloro-6-fluoropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDBNYJHDJKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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